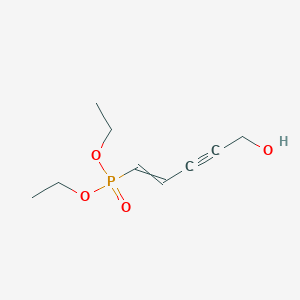
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hydroxyl and alkyne groups also contribute to its reactivity and binding affinity with biological targets .
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Diethyl (iodoethynyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is unique due to the presence of both hydroxyl and alkyne groups, which provide additional reactivity compared to other phosphonates. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
169230-19-7 |
|---|---|
Formule moléculaire |
C9H15O4P |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
5-diethoxyphosphorylpent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C9H15O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h7,9-10H,3-4,8H2,1-2H3 |
Clé InChI |
FWQARZAPLNNDFU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CC#CCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















